4-(2-Methylallyloxy)piperidine
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Overview
Description
4-(2-Methylallyloxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylallyloxy)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-methylallyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another approach involves the use of palladium-catalyzed cross-coupling reactions. In this method, piperidine is reacted with 2-methylallyl bromide in the presence of a palladium catalyst and a suitable ligand. The reaction is carried out under an inert atmosphere, and the product is isolated through column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylallyloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
4-(2-Methylallyloxy)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets, including enzymes and receptors.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylallyloxy)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways and altering physiological responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the 2-methylallyloxy group.
4-(2-Methylallyloxy)pyridine: A similar compound with a pyridine ring instead of a piperidine ring.
2-Methylallyloxybenzene: A compound with a benzene ring instead of a piperidine ring.
Uniqueness
4-(2-Methylallyloxy)piperidine is unique due to the presence of both the piperidine ring and the 2-methylallyloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. Compared to similar compounds, this compound offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-(2-methylprop-2-enoxy)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)7-11-9-3-5-10-6-4-9/h9-10H,1,3-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQXQFXHCRNMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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